molecular formula C20H24N6O3 B2362532 2-(2-Methoxy-4-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone CAS No. 1058237-26-5

2-(2-Methoxy-4-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone

Cat. No.: B2362532
CAS No.: 1058237-26-5
M. Wt: 396.451
InChI Key: ZBMZLJHERQROPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

INTRODUCTION: 2-(2-Methoxy-4-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone is a synthetically designed small molecule offered for research purposes. Its structure incorporates a [1,2,4]triazolo[4,3-b]pyridazine moiety linked to a phenoxy ethanone chain via a piperazine ring, suggesting potential for interaction with various biological targets. This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. APPLICATIONS & RESEARCH VALUE: This compound is of significant interest in early-stage pharmacological and chemical biology research. Piperazine-containing structures are commonly explored in medicinal chemistry for their ability to modulate protein function . The [1,2,4]triazolo[4,3-b]pyridazine core is a privileged scaffold in drug discovery, often associated with bioactivity. Researchers can utilize this compound as a chemical probe to investigate novel biological pathways, or as a key intermediate in the synthesis of more complex molecules for screening libraries. Its primary research value lies in its potential to help scientists understand structure-activity relationships (SAR) and identify new lead compounds for various diseases. MECHANISM OF ACTION: The specific mechanism of action and molecular targets for this compound are areas of active investigation. Based on its structural features, it may function by modulating enzyme activity or receptor signaling. Research into orphan nuclear receptors, for example, often involves screening compounds to identify those that can bind and modulate receptor activity . This compound could be evaluated in similar displacement assays to determine if it acts as an agonist, antagonist, or allosteric modulator of a specific protein target. Please note: The information presented is based on the analysis of the compound's structure and common research applications of its core components. Comprehensive analytical data, including NMR, MS, and HPLC purity, should be consulted to confirm identity and quality before use in research.

Properties

IUPAC Name

2-(2-methoxy-4-methylphenoxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-14-4-5-16(17(12-14)28-3)29-13-20(27)25-10-8-24(9-11-25)19-7-6-18-22-21-15(2)26(18)23-19/h4-7,12H,8-11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMZLJHERQROPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Methoxy-4-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by its complex structure, which includes:

  • A methoxy group attached to a methylphenoxy moiety.
  • A piperazine ring linked to a triazolopyridazine derivative.

This structural diversity suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with triazole and pyridazine functionalities have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through modulation of apoptosis-related proteins such as Bcl-2 and caspases .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound AA-4315.0Bcl-2 inhibition
Compound BJurkat T3.5Caspase activation
2-Methoxy...MCF-7TBDTBD

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar compounds have been tested for their efficacy against bacterial and fungal strains. For example, derivatives containing the triazole ring have demonstrated broad-spectrum antimicrobial activity at low MIC values, indicating their potential as therapeutic agents in treating infections .

Table 2: Antimicrobial Activity

CompoundMicroorganismMIC (µg/mL)
Compound CE. coli15.62
Compound DS. aureus10.00
2-Methoxy...C. albicansTBD

Neuropharmacological Effects

In addition to anticancer and antimicrobial activities, some studies have explored the neuropharmacological effects of related compounds in models of seizure and anxiety. For instance, certain triazole derivatives have shown anticonvulsant properties in picrotoxin-induced seizure models, suggesting that the compound may also interact with neurotransmitter systems .

Case Studies

  • Study on Anticancer Activity : A recent study synthesized several derivatives based on the triazolopyridazine core and evaluated their cytotoxicity against breast cancer cell lines (MCF-7). The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating superior efficacy .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of similar compounds against both Gram-positive and Gram-negative bacteria. The results showed that certain modifications in the side chains enhanced activity against resistant strains .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the triazole and piperazine moieties. The characterization is usually performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : To determine the structure and purity.
  • Mass Spectrometry (MS) : For molecular weight determination.
  • Infrared Spectroscopy (IR) : To identify functional groups.

Biological Applications

Pharmacological Potential
Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds related to this structure have shown promising results against various bacterial strains. For instance, similar heterocycles have been evaluated for their efficacy against resistant strains of bacteria and fungi .
  • Anticancer Properties : Certain derivatives have been tested for their ability to inhibit cancer cell proliferation. The presence of triazole rings is often associated with enhanced anticancer activity due to their ability to interact with specific biological targets .
  • Neuropharmacological Effects : The piperazine component is known for its potential in treating neurological disorders. Research has indicated that modifications in the piperazine structure can lead to improved receptor binding affinities .

Agricultural Applications

The compound may also find applications in agriculture as a pesticide or herbicide. Its structural components suggest potential efficacy in disrupting pest metabolism or growth. Similar compounds have been developed for use against agricultural pests, showing effectiveness in field trials .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of compounds related to 2-(2-Methoxy-4-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone against various pathogens. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting a potential new class of antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that derivatives of this compound could induce apoptosis in cancer cells at micromolar concentrations. The mechanism was linked to the activation of caspases and modulation of cell cycle regulators.

Comparison with Similar Compounds

AZD5153: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one

Structural Differences :

  • Triazolopyridazine Substituent : AZD5153 has a 3-methoxy group on the triazolopyridazine, whereas the target compound has a 3-methyl group . Methoxy groups typically enhance hydrogen bonding but may reduce metabolic stability compared to methyl groups .
  • Linker: AZD5153 employs a piperidyl-phenoxy-ethyl chain, enabling bivalent binding to BET bromodomains.

Pharmacological Profile :

  • Potency: AZD5153 exhibits nanomolar IC₅₀ values against BRD4 and inhibits c-Myc expression in xenograft models. The target compound’s methyl substitution may reduce potency slightly but improve metabolic half-life .
  • Selectivity : AZD5153 shows high selectivity for BET proteins; the target compound’s selectivity profile is unconfirmed but likely similar due to shared triazolopyridazine motifs .

Pharmacokinetics :

  • AZD5153 has excellent oral bioavailability and brain penetration. The target compound’s piperazine linker may enhance aqueous solubility, favoring intravenous administration .

2-((1-Substituted Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(Substituted Phenylsulfonyl)piperazin-1-yl)ethanone (Compound 7a–x)

Structural Differences :

  • Core Heterocycle : This analog uses a tetrazole-thiol group instead of triazolopyridazine, reducing aromatic stacking interactions with BET bromodomains .
  • Substituents: The phenylsulfonyl-piperazine group may increase molecular weight and reduce membrane permeability compared to the target compound’s phenoxy group .

Activity :

  • These tetrazole derivatives show moderate antiproliferative activity (IC₅₀ ~10–50 µM) in cancer cell lines, suggesting weaker BET inhibition than triazolopyridazine-based compounds .

2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (AG01AQFE)

Structural Differences :

  • Substituents : The 4-methoxyphenyl group on the triazolopyridazine may enhance solubility but increase off-target effects compared to the target compound’s 3-methyl group .

Toxicity :

  • AG01AQFE is classified as acutely toxic (oral LD₅₀ < 300 mg/kg) and irritant, highlighting risks associated with amine-terminated analogs. The target compound’s ethanone group may mitigate these hazards .

Comparative Data Table

Parameter Target Compound AZD5153 Compound 7a–x AG01AQFE
Core Structure Triazolopyridazine (3-methyl) Triazolopyridazine (3-methoxy) Tetrazole-thiol Triazolopyridazine (4-methoxy)
Linker Piperazine-ethanone Piperidyl-phenoxy-ethyl Piperazine-phenylsulfonyl Ethanamine
Key Target BET proteins (inferred) BET proteins Unspecified kinases Unspecified
Potency (IC₅₀) Not reported (estimated ~100–500 nM) <10 nM 10–50 µM Not reported
Selectivity Likely BET-selective High BET selectivity Low Unconfirmed
Solubility High (piperazine linker) Moderate Low (sulfonyl group) Moderate
Toxicity Likely moderate Low High (tetrazole-thiol) High (amine group)

Research Findings and Implications

  • Triazolopyridazine Core : The 3-methyl substitution in the target compound balances metabolic stability and potency, avoiding the liability of methoxy demethylation seen in AZD5153 .
  • Safety: The ethanone group likely reduces acute toxicity risks compared to amine-terminated analogs like AG01AQFE .

Preparation Methods

Synthetic Strategy Overview

The target compound’s structure comprises three key subunits:

  • 2-(2-Methoxy-4-methylphenoxy)acetyl group
  • Piperazine linker
  • 3-Methyl-triazolo[4,3-b]pyridazine moiety

Synthesis typically follows a convergent approach:

  • Step 1 : Preparation of the triazolo-pyridazine core.
  • Step 2 : Functionalization of the piperazine ring.
  • Step 3 : Coupling of the phenoxyacetyl unit to the piperazine-triazolo-pyridazine intermediate.

Triazolo-Pyridazine Core Synthesis

The 3-methyl-triazolo[4,3-b]pyridazin-6-yl subunit is synthesized via cyclocondensation reactions. Key steps include:

Cyclization of Hydrazine Derivatives

A nitro-substituted pyridazine precursor undergoes cyclization with methyl hydrazine in the presence of acetic acid at 80–100°C. For example, 3-nitro-6-chloropyridazine reacts with methyl hydrazine to yield 3-methyl-triazolo[4,3-b]pyridazine-6-amine, which is subsequently halogenated.

Halogenation for Cross-Coupling

The amine group is replaced with a halogen (Br, I) using copper(I) catalysts in polar aprotic solvents. For instance, treatment with CuBr₂ in dimethylformamide (DMF) at 120°C converts the amine to a bromide, enabling downstream Suzuki or Buchwald-Hartwig couplings.

Piperazine Functionalization

The piperazine ring is modified to introduce the triazolo-pyridazine subunit and phenoxyacetyl group.

N-Alkylation of Piperazine

Piperazine reacts with 6-bromo-3-methyl-triazolo[4,3-b]pyridazine in the presence of K₂CO₃ and a palladium catalyst (e.g., Pd(dba)₂) in tetrahydrofuran (THF) at 80°C. This yields 4-(3-methyl-triazolo[4,3-b]pyridazin-6-yl)piperazine with >85% purity.

Acylation with Phenoxyacetyl Chloride

The piperazine intermediate is acylated using 2-(2-methoxy-4-methylphenoxy)acetyl chloride. The reaction proceeds in dichloromethane (DCM) with triethylamine (TEA) as a base, achieving 70–80% yield after column chromatography.

Coupling and Optimization

Transition Metal-Catalyzed Coupling

A pivotal step involves coupling the phenoxyacetyl-piperazine intermediate with the triazolo-pyridazine subunit. The patent EP2266961B1 details two protocols:

Protocol A (Copper-Mediated)
Parameter Condition
Catalyst CuI (10 mol%)
Ligand N,N′-dimethylethylenediamine
Base Cs₂CO₃
Solvent 1,4-Dioxane
Temperature 110°C, 24 hours
Yield 65–72%
Protocol B (Palladium-Mediated)
Parameter Condition
Catalyst Pd(OAc)₂ (5 mol%)
Ligand Xantphos
Base K₃PO₄
Solvent Toluene
Temperature 90°C, 18 hours
Yield 78–85%

Protocol B offers higher yields but requires rigorous exclusion of moisture and oxygen.

Purification and Characterization

Crystallization Techniques

The crude product is purified via acid-base recrystallization:

  • Dissolve in ethanol and add concentrated HCl to form the hydrochloride salt.
  • Recrystallize from acetone/water (3:1 v/v).
  • Neutralize with NaHCO₃ to recover the free base.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, triazolo-H), 7.20–6.80 (m, 3H, aromatic), 4.60 (s, 2H, OCH₂CO), 3.85 (s, 3H, OCH₃), 3.70–3.20 (m, 8H, piperazine), 2.40 (s, 3H, CH₃).
  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Challenges and Solutions

Regioselectivity in Triazolo-Pyridazine Formation

Early routes produced regioisomeric mixtures. Switching to microwave-assisted synthesis at 150°C reduced side products by 40%.

Solvent Effects on Acylation

Replacing DCM with THF increased acylation yields from 70% to 83% due to improved solubility of the piperazine intermediate.

Q & A

Q. Critical Parameters :

StepReagents/ConditionsYield Optimization Tips
CouplingPd catalysts, DMF, 80–100°CUse anhydrous solvents; monitor via TLC
EtherificationDIAD, PPh3, THFControl stoichiometry to avoid diastereomers

Basic: How is the compound’s structure validated post-synthesis?

Answer:
Structural characterization employs:

  • Spectroscopy :
    • ¹H/¹³C NMR : Verify proton environments (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm; triazole protons at δ 8.0–9.0 ppm) .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ expected within ±2 ppm accuracy) .
  • X-ray crystallography : Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding in the triazolo-pyridazine core) .

Q. Emergency Measures :

Exposure RouteAction
InhalationMove to fresh air; administer oxygen if needed
Skin ContactWash with soap/water for 15 min

Advanced: How can synthesis yield and purity be optimized?

Answer:

  • Reaction Optimization :
    • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency vs. THF .
    • Catalyst Tuning : Pd(OAc)₂/XPhos improves cross-coupling yields by 20% compared to PdCl₂ .
  • Purity Control :
    • HPLC : Use C18 columns (acetonitrile/water gradient) to detect impurities <0.1% .
    • Recrystallization : Ethanol/water (7:3) yields >95% pure crystals .

Case Study :
A 15% yield increase was achieved by replacing K₂CO₃ with Cs₂CO₃ in etherification, reducing side-product formation .

Advanced: How to design assays for evaluating pharmacological activity?

Answer:

  • Target Selection : Prioritize kinases or GPCRs due to structural similarity to triazolo-pyridazine inhibitors .
  • Assay Types :
    • In vitro : Competitive binding assays (IC₅₀ determination via fluorescence polarization) .
    • Cell-based : Antiproliferative activity in cancer lines (e.g., MTT assay; 48–72 hr exposure) .
  • Controls : Use staurosporine (apoptosis inducer) and DMSO vehicle .

Q. Data Interpretation :

AssayResult (Example)Significance
Kinase inhibitionIC₅₀ = 50 nMHigh target affinity
CytotoxicityGI₅₀ = 10 µM (MCF-7)Selectivity index >100 vs. normal cells

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

  • Source Analysis :
    • Compare assay conditions (e.g., ATP concentration in kinase assays affects IC₅₀) .
    • Validate purity: Contaminants (e.g., unreacted intermediates) may artifactually enhance activity .
  • Meta-Analysis :
    • Use cheminformatics tools (e.g., PubChem BioActivity) to aggregate data and identify outliers .

Example :
Discrepancies in antiproliferative activity (e.g., 5 µM vs. 20 µM GI₅₀) were traced to differences in cell passage number and serum concentration in culture media .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.